
trans-4-tert-Butylcyclohexanecarboxylic acid
Overview
Description
trans-4-tert-Butylcyclohexanecarboxylic acid (CAS: 943-29-3) is a monocarboxylic acid with a cyclohexane ring substituted by a bulky tert-butyl group at the trans-4 position. Its molecular formula is C₁₁H₂₀O₂ (molecular weight: 184.28 g/mol), and it is characterized by high stereochemical purity (>98% trans isomer) when synthesized via established methods, such as recrystallization from hexane . The compound exhibits a melting point of 172–174°C, slightly lower than the literature-reported 174–175°C, likely due to solvent effects during purification .
Preparation Methods
Catalytic Hydrogenation as the Primary Synthetic Route
The most widely reported method for synthesizing TBCA involves the catalytic hydrogenation of 4-tert-butylbenzoic acid. This approach leverages heterogeneous catalysts to reduce the aromatic ring while preserving functional groups.
Catalyst Selection and Optimization
Palladium on carbon (Pd/C) is the predominant catalyst due to its high activity and selectivity. Ruthenium-based catalysts, such as ruthenium-on-carbon (Ru/C), have also been employed to enhance reaction rates under milder conditions . Key considerations include:
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Metal Loading : 5–10% metal-to-support ratios balance cost and activity.
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Particle Size : Finer catalyst particles increase surface area, improving hydrogenation efficiency.
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Modifiers : Ethylenediamine (en)-modified Pd/C (Pd/C(en)) suppresses over-reduction, critical for preserving the carboxylic acid group .
Reaction Conditions and Kinetics
Hydrogenation typically occurs in aqueous or alcoholic solvents at 80–150°C and 1–3 MPa hydrogen pressure . A representative procedure involves:
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Dissolving 4-tert-butylbenzoic acid in water or methanol.
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Adding 5% Pd/C or Ru/C (0.1–1.0 wt% relative to substrate).
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Pressurizing with hydrogen and heating to 120°C for 6–12 hours.
Table 1: Comparative Reaction Conditions for TBCA Synthesis
Parameter | Pd/C System | Ru/C System |
---|---|---|
Temperature (°C) | 80–120 | 100–150 |
Pressure (MPa) | 1–2 | 2–3 |
Solvent | Water/Methanol | Water |
Yield (%) | 85–92 | 88–95 |
Purity (HPLC, %) | ≥98 | ≥99 |
Post-Hydrogenation Processing
Crude TBCA often contains cis isomers and unreacted starting material. Purification involves:
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Isomerization : Treating the mixture with sodium alkoxide (e.g., sodium methoxide) in methanol at 60°C converts cis-TBCA to the trans isomer via keto-enol tautomerization .
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Recrystallization : Ethyl acetate/petroleum ether (1:1) mixtures yield >99% pure trans-TBCA after two crystallizations .
Alternative Synthetic Pathways and Their Limitations
Enzymatic Reduction
Early attempts used ketoreductases to selectively reduce 4-tert-butylcyclohexanone intermediates. However, enzyme costs and low volumetric productivity hindered scalability .
Friedel-Crafts Alkylation
Introducing the tert-butyl group via Friedel-Crafts reactions on cyclohexanecarboxylic acid faces regioselectivity challenges, often yielding para/meta mixtures.
Industrial-Scale Production Considerations
Reactor Design
Continuous stirred-tank reactors (CSTRs) with in-line filtration systems minimize catalyst loss during large-scale runs. For example, a 50 L reactor achieves batch yields of 9 kg TBCA per cycle .
Catalyst Recycling
Pd/C catalysts retain >90% activity after five cycles when washed with dilute acetic acid and dried under nitrogen .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-tert-Butylcyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of acyl chlorides and other substituted products.
Scientific Research Applications
Organic Synthesis
TBC is widely used as a building block in organic synthesis . It serves as a precursor for synthesizing complex molecules, particularly in the study of stereochemistry and conformational analysis. The compound's steric properties allow it to influence reaction pathways and product formation.
Biological Research
In biological contexts, TBC has been investigated for its potential therapeutic applications:
- Anti-Epileptic Activity : Studies have shown that TBC can modulate neuronal excitability, indicating its potential as an anti-epileptic agent. In animal models, TBC significantly reduced seizure frequency compared to control groups, suggesting its efficacy in epilepsy treatment .
- Nicotinic Receptor Modulation : TBC acts as an antagonist at the α4β2 nicotinic acetylcholine receptor subtype. Research demonstrated that it blocks nicotine-induced depolarization in HEK cells, highlighting its potential for developing smoking cessation therapies .
Industrial Applications
TBC is valuable in the production of specialty chemicals and polymers. Its unique structure allows for the development of materials with enhanced performance characteristics. The compound's ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for industrial applications.
Case Study 1: Anti-Epileptic Activity
A study evaluated TBC's efficacy in reducing seizure episodes in various animal models. Results indicated a significant decrease in seizure frequency compared to controls, supporting its potential use as an anti-epileptic drug .
Case Study 2: Nicotinic Receptor Modulation
Research on transgenic mice showed that TBC administration reduced nicotine intake during self-administration tests. This suggests TBC's utility in developing strategies for smoking cessation .
Mechanism of Action
The mechanism of action of trans-4-tert-Butylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Cis-4-tert-Butylcyclohexanecarboxylic Acid
Key Differences :
Separation : The cis and trans isomers are separable via preparative HPLC using iso-hexane/tert-butylmethylether/acetic acid (4:1:0.25 v/v), with the trans isomer eluting earlier due to reduced polarity .
trans-4-Butylcyclohexanecarboxylic Acid (CAS: 38289-28-0)
Structural Differences :
- Substituent: Butyl (linear) vs. tert-butyl (branched).
- Molecular weight: Identical (184.28 g/mol), but tert-butyl imparts greater steric bulk.
Physical and Chemical Properties :
Safety : The tert-butyl derivative is classified as an irritant (Xi) , while safety data for the butyl analog is less documented.
trans-4-Pentylcyclohexanecarboxylic Acid (CAS: 38289-29-1)
Structural Differences :
- Substituent: Pentyl (longer chain) vs. tert-butyl.
- Molecular weight: Higher (198.34 g/mol) due to additional CH₂ groups.
Impact on Properties :
4-(trans-4-Butylcyclohexyl)benzoic Acid (CAS: 83626-35-1)
Structural Differences :
- Contains a benzoic acid moiety instead of cyclohexanecarboxylic acid.
- Molecular weight: 274.41 g/mol (higher due to aromatic ring).
Data Tables
Table 1: Comparative Physical Properties
Biological Activity
trans-4-tert-Butylcyclohexanecarboxylic acid (TBC) is an organic compound with the molecular formula C₁₁H₂₀O₂, characterized by a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid group. This unique structure grants TBC significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of TBC, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.
TBC is known for its ability to form hydrogen bonds and ionic interactions due to its carboxylic acid group. These interactions can significantly influence the activity of biological molecules, including enzymes and receptors. The steric hindrance provided by the tert-butyl group affects the compound's binding affinity and selectivity, which are critical factors in its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₀O₂ |
Molecular Weight | 184.28 g/mol |
CAS Number | 943-29-3 |
Structure | Structure |
1. Pharmacological Applications
Research has indicated that TBC exhibits potential as a pharmacological agent. Notably, it has been investigated for its anti-epileptic properties. In vitro studies have shown that TBC can modulate neuronal excitability, suggesting its role as a promising candidate for epilepsy treatment .
2. Interaction with Nicotinic Receptors
TBC has been studied for its effects on nicotinic acetylcholine receptors (nAChRs). One study demonstrated that TBC acts as an antagonist at the α4β2 nAChR subtype, blocking nicotine-induced depolarization in HEK cells with an IC50 value of approximately 430 nM . This interaction highlights TBC's potential in developing smoking cessation therapies by modulating nicotine's effects.
Case Study 1: Anti-Epileptic Activity
In a series of experiments, this compound was tested on various animal models to evaluate its efficacy in reducing seizure frequency. The results indicated a significant decrease in seizure episodes compared to control groups, supporting its potential use as an anti-epileptic drug .
Case Study 2: Nicotinic Receptor Modulation
A pharmacological study examined the effects of TBC on nicotine self-administration in transgenic mice. The findings revealed that TBC administration reduced nicotine intake, suggesting its utility in smoking cessation strategies .
Research Findings
Recent studies have focused on the structural modifications of TBC to enhance its biological activity. For instance, derivatives of TBC have been synthesized and evaluated for their selectivity and potency against various receptor subtypes. These modifications aim to optimize TBC's pharmacological profile while minimizing side effects.
Table 2: Summary of Research Findings
Study Focus | Key Findings |
---|---|
Anti-Epileptic Activity | Significant reduction in seizure frequency |
Nicotinic Receptor Modulation | Decreased nicotine self-administration |
Structural Modifications | Enhanced selectivity for α4β2 nAChR |
Q & A
Basic Research Questions
Q. What are the established synthesis and purification protocols for trans-4-tert-butylcyclohexanecarboxylic acid?
The compound is synthesized via methods such as hydrogenation of substituted cyclohexene precursors or hydrolysis of esters. A key purification step involves recrystallization from hexane, yielding a melting point (mp) of 172–174°C . Chromatographic techniques (e.g., GC or HPLC) are critical to confirm isomer purity (>98% trans isomer reported in ethyl ester derivatives) . Contaminants like cis isomers or unreacted intermediates are removed via column chromatography using silica gel and non-polar solvent systems.
Q. Which analytical methods are most reliable for confirming the stereochemical purity of the trans isomer?
Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are standard. For example, GC analysis of the ethyl ester derivative showed 98.4% trans isomer content . Differential scanning calorimetry (DSC) can corroborate purity by detecting deviations from the reported mp range (170–175°C) . Polarimetry or X-ray crystallography (as in structurally related compounds like trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid) provide definitive stereochemical confirmation .
Q. What safety precautions are essential when handling this compound?
The compound is classified as a skin and eye irritant (GHS Category 2/2A). Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation. Emergency protocols include flushing eyes with water for 15 minutes and washing skin with soap .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties, such as melting points?
Discrepancies in mp (e.g., 172–174°C vs. 170–175°C ) may arise from impurities or polymorphic forms. To address this:
- Perform DSC to analyze thermal behavior across batches.
- Use high-resolution GC or mass spectrometry to detect trace impurities.
- Compare recrystallization solvents (e.g., hexane vs. ethanol) to assess crystal packing effects .
Q. What strategies optimize the use of this compound as a chiral building block in asymmetric synthesis?
The rigid cyclohexane ring and tert-butyl group enhance steric control. Examples include:
- Derivatization to trans-4-tert-butylcyclohexylamine (bp 92–93°C at 17 mm Hg) for catalytic applications .
- Coordination with transition metals (e.g., Pd or Ru) to study enantioselective C–H activation. Computational modeling (using InChI/SMILES descriptors ) can predict steric and electronic effects.
Q. How does the compound’s stability vary under different experimental conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) to assess decomposition above 280°C .
- HPLC monitoring of degradation products in acidic/basic media.
- Storage recommendations: airtight containers at 4°C, away from light, to prevent oxidation or isomerization .
Q. What mechanistic insights can be gained from its derivatives in supramolecular chemistry?
Derivatives like trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid (X-ray-confirmed structure ) are used to study hydrogen-bonding networks. Single-crystal X-ray data (R factor = 0.045 ) reveal intermolecular interactions critical for designing host-guest systems or metal-organic frameworks (MOFs).
Q. Data Contradiction Analysis
Q. Why do chromatographic purity assays sometimes conflict with elemental analysis results?
For example, GC may report >98% trans isomer , while elemental analysis (EA) for derivatives like trans-4-tert-butyl-N,N-dimethylcyclohexylamine shows minor deviations (C: 78.86% observed vs. 78.62% calculated ). This could stem from:
- Non-volatile impurities undetected by GC.
- Hygroscopicity affecting EA accuracy.
- Validate with complementary techniques like Karl Fischer titration for moisture content.
Q. Methodological Recommendations
- Stereochemical Analysis : Combine NMR (e.g., coupling constants for axial/equatorial protons) with X-ray crystallography .
- Purity Optimization : Use gradient elution in HPLC with a C18 column and acetonitrile/water mobile phase .
- Computational Modeling : Leverage SMILES/InChI keys for molecular dynamics simulations to predict solubility or reactivity.
Properties
IUPAC Name |
4-tert-butylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQKEGYITJBHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241408, DTXSID301259837 | |
Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
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Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
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Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-55-8, 943-28-2, 943-29-3 | |
Record name | 4-tert-Butylcyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5451-55-8 | |
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Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
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Record name | cis-4-tert-Butylcyclohexanecarboxylic acid | |
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Record name | 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID | |
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Retrosynthesis Analysis
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